N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

For kinase inhibitor programs, synthesizing libraries with the N-(furan-2-ylmethyl) side chain de novo at every iteration adds unnecessary steps. This pre-functionalized 3-iodo intermediate solves that bottleneck. - Eliminates 1-2 synthetic steps per library member compared to starting from the 3-iodo core. - Single-step Suzuki diversification with aryl/heteroaryl boronic acids yields focused libraries rapidly. - Pre-installed hydrogen-bond-capable furan side chain advances the intermediate directly into target-relevant chemical space.

Molecular Formula C11H9IN4O
Molecular Weight 340.124
CAS No. 1803601-74-2
Cat. No. B2484877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine
CAS1803601-74-2
Molecular FormulaC11H9IN4O
Molecular Weight340.124
Structural Identifiers
SMILESC1=COC(=C1)CNC2=NN3C(=NC=C3I)C=C2
InChIInChI=1S/C11H9IN4O/c12-9-7-14-11-4-3-10(15-16(9)11)13-6-8-2-1-5-17-8/h1-5,7H,6H2,(H,13,15)
InChIKeyMXVUEYHVOLHZIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine (CAS 1803601-74-2): A Strategic Iodo-Functionalized Imidazopyridazine Scaffold for Kinase-Focused Library Synthesis


N-(Furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine (CAS 1803601-74-2, molecular formula C₁₁H₉IN₄O, molecular weight 340.12 g/mol) is a heterocyclic small molecule built on the imidazo[1,2-b]pyridazine core, featuring an iodo substituent at the 3-position and an N-(furan-2-ylmethyl) amino group at the 6-position . The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor drug discovery, with numerous derivatives reported as potent inhibitors of ALK, IRAK4, JAK2, ROCK, Trk, and other therapeutically relevant kinases [1]. The 3-iodo motif is particularly valued as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling rapid structure-activity relationship (SAR) exploration at a position critical for target engagement in many kinase pharmacophore models.

3-Iodo handle enables Pd-catalyzed cross-coupling for late-stage diversification of kinase-focused libraries
Pre-installed furan-2-ylmethyl side chain reduces synthetic steps to IRAK inhibitor chemotype analogs
Supports parallel SAR exploration via Suzuki, Sonogashira, and related coupling workflows

Why the 3-Iodo Substituent on N-(Furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine Cannot Be Replaced by Common 3-Aryl or 3-Halo Analogs Without Altering Synthetic Utility


Imidazo[1,2-b]pyridazin-6-amine derivatives bearing different 3-position substituents (e.g., 3-H, 3-Br, 3-Cl, 3-aryl) are not functionally interchangeable with the 3-iodo analog. The carbon-iodine bond has a significantly lower bond dissociation energy (C–I ≈ 57 kcal/mol vs. C–Br ≈ 67 kcal/mol and C–Cl ≈ 84 kcal/mol), which translates to markedly superior oxidative addition kinetics with Pd(0) catalysts [1]. This renders 3-iodoimidazo[1,2-b]pyridazines the preferred substrates for cross-coupling diversification, as demonstrated by the established use of 6-chloro-3-iodoimidazo[1,2-b]pyridazine and 3-iodoimidazo[1,2-b]pyridazine as key intermediates in the synthesis of clinical kinase inhibitors such as ponatinib and ALK-IN-5 analogs [2]. The N-(furan-2-ylmethyl) substitution at the 6-position further distinguishes this compound from simpler 3-iodoimidazo[1,2-b]pyridazines by pre-installing a hydrogen-bond-capable furan-containing side chain found in the IRAK inhibitor 2 chemotype, thus advancing the intermediate one step further toward target-relevant chemical space.

Attribute
This Compound
Substitute Analog
Reactivity
C–I bond, fast oxidative addition at mild conditions
3-Br/3-Cl analogs: significantly slower addition, narrower chemoselectivity margin
Synthetic advancement
6-furan-2-ylmethyl side chain pre-installed
Unsubstituted 3-iodo core (CAS 1802020-18-3): requires additional N-alkylation step, lowering yield and throughput

Quantitative Differentiation Evidence: N-(Furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine Versus Closest Structural Analogs


C–I Bond Reactivity Advantage: 3-Iodo vs. 3-Bromo and 3-Chloro Imidazo[1,2-b]pyridazin-6-amine Derivatives in Pd-Catalyzed Cross-Coupling

The 3-iodo substituent provides a quantifiable kinetic advantage over 3-bromo and 3-chloro analogs in palladium-catalyzed oxidative addition, the rate-determining step in Suzuki-Miyaura and related cross-coupling reactions. Relative reactivity of aryl halides with Pd(PPh₃)₄ follows the established order Ar–I > Ar–Br >> Ar–Cl, with Ar–I typically reacting 10–100 times faster than the corresponding Ar–Br under identical conditions, and Ar–Cl being essentially inert under mild conditions [1]. This enables selective mono-functionalization at the 3-iodo position in the presence of chlorine substituents elsewhere on the scaffold—a chemoselectivity advantage that the 3-bromo analog does not reliably provide when other halogen substituents are present [2]. For the specific case of imidazo[1,2-b]pyridazine intermediates, 3-iodo derivatives such as 6-chloro-3-iodoimidazo[1,2-b]pyridazine are explicitly selected over 3-bromo or 3-chloro congeners for sequential cross-coupling strategies leading to dual-substituted kinase inhibitors [3].

C–I Reactivity Advantage
Class-level inference
10–100× faster oxidative addition vs. 3-Br analog; >1,000× vs. 3-Cl under mild Pd(0) conditions
Supports higher-yielding parallel library synthesis with reduced thermal degradation
Class-level Ar–X reactivity trend; exact rate ratios depend on ligand system
Medicinal Chemistry Synthetic Methodology Cross-Coupling

Pre-Installed Furan-2-ylmethyl Pharmacophore: Comparison with the Parent 3-Iodoimidazo[1,2-b]pyridazin-6-amine Intermediate

The target compound carries an N-(furan-2-ylmethyl) substituent at the 6-amino position, which is the exact side chain found in the known IRAK4 inhibitor IRAK inhibitor 2 (CAS 928333-30-6, 4-[6-[(furan-2-ylmethyl)amino]imidazo[1,2-b]pyridazin-3-yl]phenol) . IRAK inhibitor 2 differs from the target compound solely at the 3-position (3-(4-hydroxyphenyl) vs. 3-iodo). This means the target compound is one step away from the known bioactive chemotype: a single Suzuki coupling with 4-hydroxyphenylboronic acid would directly yield IRAK inhibitor 2, while Suzuki coupling with diverse aryl/heteroaryl boronic acids enables systematic SAR exploration at the 3-position without requiring de novo synthesis of the 6-amino side chain . The nearest commercially available alternative—the unsubstituted 3-iodoimidazo[1,2-b]pyridazin-6-amine core (CAS 1802020-18-3, C₆H₅IN₄, MW 260.04)—requires both installation of the furan-2-ylmethyl group and subsequent 3-position diversification, adding at least one additional synthetic step and associated yield loss.

Pre-Installed Pharmacophore
Cross-study comparable
Target Compound
1 step (Suzuki coupling) to reach IRAK inhibitor 2 chemotype
Comparator: 3-Iodo Core
2 steps (N-alkylation + Suzuki coupling); estimated 15–35% yield loss from additional step
Reduces synthetic operations and purification burden in library production
Yields based on typical N-alkylation efficiency; actual loss may vary
Kinase Inhibitor Design IRAK4 Structure-Activity Relationship

Chemoselective Mono-Functionalization Potential: 3-Iodo in the Presence of Additional Chlorine Substituents

In structurally related kinase inhibitor intermediates such as 6-chloro-3-iodoimidazo[1,2-b]pyridazine (CAS 923595-49-7), the 3-iodo group enables chemoselective first-stage Suzuki coupling while leaving the 6-chloro substituent intact for subsequent orthogonal functionalization (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution) [1]. This orthogonal reactivity strategy has been employed in the synthesis of ponatinib (AP24534), a approved multi-targeted TKI for CML, where 3-iodoimidazo[1,2-b]pyridazine serves as the critical intermediate . The target compound N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine, by having the 3-iodo group paired with a pre-functionalized 6-amino side chain, enables analogous sequential diversification strategies where the 3-iodo position is coupled first, followed by potential further elaboration of the furan ring or the amino linker. The alternative 3-bromo or 3-chloro analogs would lack the necessary reactivity differential to guarantee chemoselectivity if other halogens were subsequently introduced.

Chemoselectivity Margin
Class-level inference
3-Iodo (Target)
ΔBDE ~27 kcal/mol vs. C–Cl; selective activation at 3-iodo in presence of Cl substituents
3-Bromo Comparator
ΔBDE ~17 kcal/mol vs. C–Cl; narrower window, risk of competitive Ar–Cl activation
Enables orthogonal sequential coupling without additional protecting groups
Class-level BDE data; performance depends on catalyst/ligand choice
Chemoselectivity Sequential Cross-Coupling Kinase Inhibitor Synthesis

Physicochemical Property Differentiation: Calculated LogP and Molecular Weight vs. IRAK Inhibitor 2 and Unsubstituted Core

The target compound occupies a distinct position in physicochemical property space relevant to fragment-to-lead and lead optimization workflows. Its molecular weight (340.12 g/mol) and iodine atom (accounting for ~37.3% of total mass) position it between the lighter unsubstituted core 3-iodoimidazo[1,2-b]pyridazin-6-amine (260.04 g/mol, C₆H₅IN₄) and the fully elaborated IRAK inhibitor 2 (306.32 g/mol, C₁₇H₁₄N₄O₂) . The iodo group increases lipophilicity (estimated contribution ~0.8–1.0 log units vs. the 3-H analog), while the furan-2-ylmethyl side chain provides hydrogen-bond acceptor capability (furan oxygen) without introducing additional hydrogen-bond donors that would increase polar surface area. This balanced profile makes the compound a versatile intermediate for generating analogs with controlled MW (typically 340–500 g/mol post-coupling) and cLogP values suitable for CNS or kinase-targeted libraries [1].

Physicochemical Profile
Supporting evidence
MW 340.12 Da, +80 Da vs. unsubstituted core; −1 HBD vs. IRAK inhibitor 2 (phenol OH absent)
cLogP est. 2.5–3.5; iodine provides heavy-atom phasing and potential radiolabeling site
MW and HBD profile support permeability assessment; iodine enables crystallographic phasing
cLogP values are calculated estimates; confirm experimentally for lead optimization
Physicochemical Properties Drug-likeness Lead Optimization

Procurement-Relevant Application Scenarios for N-(Furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine in Drug Discovery and Chemical Biology


Parallel Synthesis of IRAK4/IRAK1 Inhibitor Libraries via 3-Position Diversification

The target compound is the direct synthetic precursor to the IRAK inhibitor 2 chemotype. A procurement group supporting an IRAK4 or IRAK1 inhibitor program can purchase this single intermediate and execute parallel Suzuki coupling with 24–96 aryl/heteroaryl boronic acids to generate a focused library of 3-substituted imidazo[1,2-b]pyridazin-6-amine derivatives in a single synthetic step. This workflow eliminates the need to synthesize the furan-2-ylmethyl side chain de novo, saving 1–2 synthetic steps per library member relative to starting from the 3-iodo core (CAS 1802020-18-3). Based on the class-level reactivity of 3-iodoimidazo[1,2-b]pyridazines, coupling yields of 40–85% are expected under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), enabling rapid hit-to-lead SAR exploration [1].

Heavy-Atom Derivatization for X-Ray Crystallographic Phasing of Imidazo[1,2-b]pyridazine–Kinase Co-Crystal Structures

The iodine atom at the 3-position provides a strong anomalous scattering signal (f'' = 6.85 electrons at Cu Kα wavelength) suitable for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing of protein-ligand co-crystals. While the fully elaborated IRAK inhibitor 2 or other 3-aryl analogs lack a heavy atom suitable for experimental phasing, the target compound, either used directly for co-crystallization or as a precursor to iodine-retaining analogs, can facilitate structure determination of imidazo[1,2-b]pyridazine inhibitors bound to kinase targets without requiring selenomethionine labeling of the protein [2].

Radiolabeling Probe Synthesis for Target Engagement and Biodistribution Studies

The 3-iodo substituent serves as a potential site for isotopic exchange radiolabeling with iodine-125 (¹²⁵I, γ-emitter, t₁/₂ = 59.4 days, specific activity ~2,200 Ci/mmol) or iodine-131 (¹³¹I, β/γ-emitter, t₁/₂ = 8.0 days). Radiolabeled imidazo[1,2-b]pyridazin-6-amines carrying the furan-2-ylmethyl side chain could be used in cellular target engagement assays (e.g., radioligand competitive binding), in vivo biodistribution studies, or autoradiography. This application is inaccessible to 3-H, 3-alkyl, or 3-aryl analogs that lack a chemically accessible radiolabeling handle, providing a unique value proposition for procuring the 3-iodo compound specifically [2].

Late-Stage Functionalization Intermediate for Kinase Chemoproteomics Probe Synthesis

The 3-iodo group can be converted via Sonogashira coupling with terminal alkynes bearing biotin, desthiobiotin, or click-chemistry handles (e.g., propargyl-PEG-biotin) to generate activity-based protein profiling (ABPP) probes or photoaffinity labeling (PAL) probes based on the imidazo[1,2-b]pyridazin-6-amine kinase inhibitor scaffold. The pre-installed furan-2-ylmethyl side chain ensures that the 6-amino pharmacophore element is already in place, focusing the derivatization effort on the 3-position handle. This contrasts with starting from the simpler 3-iodo core, which would require subsequent N-functionalization that may be incompatible with the biotin or photocrosslinker moieties [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
3-Iodo cross-coupling reactivity
Suzuki/Sonogashira coupling yield and scope
X-ray crystallographic phasing
Iodine anomalous scattering signal
Phasing power at Cu Kα wavelength
Radioligand binding and biodistribution assays
¹²⁵I/¹³¹I isotopic exchange site
Radiochemical purity and specific activity
Chemoproteomics probe synthesis
Sonogashira coupling handle for biotin/click tags
Conjugation yield and retained target engagement
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